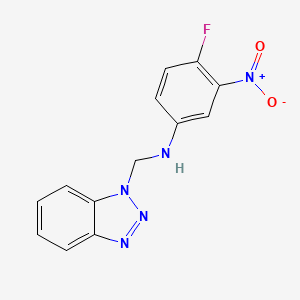![molecular formula C16H15N5O4 B2983665 N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 2034325-49-8](/img/structure/B2983665.png)
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a methoxy group, a triazolo[4,3-b]pyridazine ring, and a dihydrobenzo[b][1,4]dioxine ring . These types of compounds are often synthesized for their potential biological activities .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based compounds have been synthesized effectively using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple ring structures and functional groups. Detailed structural analysis would typically involve techniques such as X-ray diffraction .Scientific Research Applications
Oncology Research
This compound has been identified as an inhibitor of BRD4 in human MCF7 cells, which is significant because BRD4 is a member of the bromodomain and extra-terminal (BET) family of proteins, known to regulate gene expression. Its inhibition can downregulate ERalpha, a receptor involved in breast cancer, suggesting potential applications in cancer treatment strategies .
Energetic Materials Synthesis
The [1,2,4]triazolo[4,3-b]pyridazin ring system found in this compound is structurally similar to materials used in the synthesis of energetic materials. These materials are crucial for various applications, including explosives, propellants, and pyrotechnics .
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is BRD4 , a member of the bromodomain and extraterminal (BET) family . BRD4 plays a crucial role in regulating gene transcription by binding to acetylated histones .
Mode of Action
The compound interacts with its target, BRD4, through bivalent binding , which enhances its potency . This interaction results in the downregulation of c-Myc, a protein associated with cell proliferation and growth .
Biochemical Pathways
The compound’s interaction with BRD4 affects the c-Myc pathway . Downregulation of c-Myc can lead to decreased cell proliferation and growth, which is beneficial in the context of diseases like cancer .
Pharmacokinetics
The compound exhibits an excellent pharmacokinetic profile , which contributes to its high potency in vitro and in vivo . .
Result of Action
The compound’s action results in the downregulation of c-Myc and inhibition of tumor growth in xenograft studies . This suggests that the compound could have potential applications in cancer therapy .
properties
IUPAC Name |
N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O4/c1-23-15-7-6-13-18-19-14(21(13)20-15)8-17-16(22)12-9-24-10-4-2-3-5-11(10)25-12/h2-7,12H,8-9H2,1H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXWPWIPXPUPSSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C(=NN=C2CNC(=O)C3COC4=CC=CC=C4O3)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (2E)-2-[(2-chloropyridin-3-yl)sulfonyl]-3-(dimethylamino)acrylate](/img/structure/B2983584.png)
![((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-3-yl)methanone](/img/structure/B2983586.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(furan-3-yl)-2-hydroxyethyl)urea](/img/structure/B2983591.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-phenyl-2,1-benzoxazole-5-carboxylate](/img/structure/B2983593.png)

![(3S,8aR)-3-methylhexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride](/img/structure/B2983597.png)

![2-Ethyl-N-[(2R)-1-methoxypropan-2-yl]-6-methylaniline](/img/structure/B2983599.png)

![3-[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-(2-phenylethyl)propanamide](/img/no-structure.png)
![2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2983605.png)